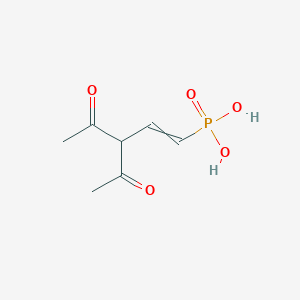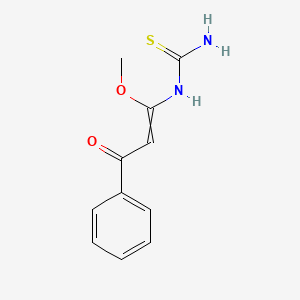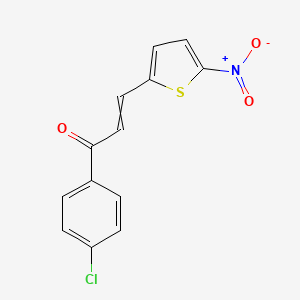
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound that belongs to the class of pyrazolium salts. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, two ethyl groups, and a methyl group, with an iodide ion as the counterion. Pyrazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone or aldehyde under acidic conditions to form the pyrazole ring. The resulting pyrazole is then quaternized with an alkylating agent, such as ethyl iodide, to introduce the ethyl groups and form the pyrazolium salt. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., acetone or DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolium salts with different anions.
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
科学研究应用
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of ionic liquids and as a precursor for the synthesis of functionalized materials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and cycloadditions.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other pyrazolium salts and related compounds:
3-(4-Bromophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-1,5-dimethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with methyl groups instead of ethyl groups, which may influence its solubility and interaction with biological targets.
3-(4-Chlorophenyl)-1,5-diethyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Lacks the methyl group, which may alter its chemical properties and reactivity.
属性
CAS 编号 |
61592-20-9 |
|---|---|
分子式 |
C14H20ClIN2 |
分子量 |
378.68 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1,5-diethyl-2-methyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C14H19ClN2.HI/c1-4-13-10-14(16(3)17(13)5-2)11-6-8-12(15)9-7-11;/h6-10,14H,4-5H2,1-3H3;1H |
InChI 键 |
CNOLLWSOSILFHU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(N([NH+]1CC)C)C2=CC=C(C=C2)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


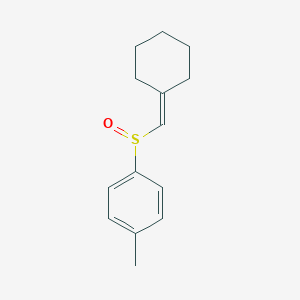
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
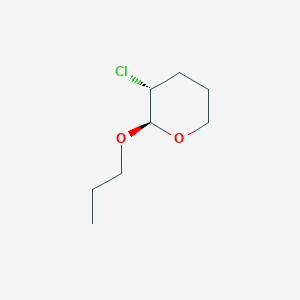
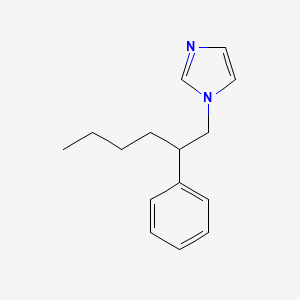
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
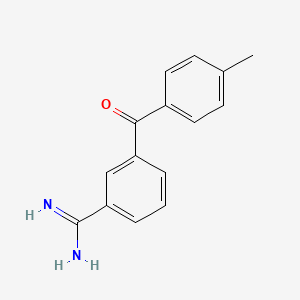
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

